molecular formula C23H28N4O2S B12741259 1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)- CAS No. 112093-99-9

1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)-

Cat. No.: B12741259
CAS No.: 112093-99-9
M. Wt: 424.6 g/mol
InChI Key: YEIPUVAFYOFHGR-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of morpholinyl and butynyl groups through various coupling reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl or butynyl groups are replaced by other functional groups.

    Addition: Addition reactions can occur at the butynyl groups, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)- can be compared with other similar compounds, such as:

    1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)oxy)-: This compound features an oxygen atom instead of a sulfur atom, which can affect its chemical reactivity and biological activity.

    1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)amino)-: The presence of an amino group can lead to different chemical and biological properties compared to the thio compound.

The uniqueness of 1H-Benzimidazole, 1-(4-(4-morpholinyl)-2-butynyl)-2-((4-(4-morpholinyl)-2-butynyl)thio)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited for various applications.

Properties

CAS No.

112093-99-9

Molecular Formula

C23H28N4O2S

Molecular Weight

424.6 g/mol

IUPAC Name

4-[4-[1-(4-morpholin-4-ylbut-2-ynyl)benzimidazol-2-yl]sulfanylbut-2-ynyl]morpholine

InChI

InChI=1S/C23H28N4O2S/c1-2-8-22-21(7-1)24-23(30-20-6-5-10-26-14-18-29-19-15-26)27(22)11-4-3-9-25-12-16-28-17-13-25/h1-2,7-8H,9-20H2

InChI Key

YEIPUVAFYOFHGR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC#CCN2C3=CC=CC=C3N=C2SCC#CCN4CCOCC4

Origin of Product

United States

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